Dichlororuthenium,1,10-phenanthroline xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlororuthenium,1,10-phenanthroline xhydrate is typically synthesized through the reaction of ruthenium trichloride with 1,10-phenanthroline in an inert atmosphere. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dichlororuthenium,1,10-phenanthroline xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as bipyridine or other nitrogen-containing ligands can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Dichlororuthenium,1,10-phenanthroline xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in photoredox reactions and as a precursor for the synthesis of other coordination compounds.
Biology: Investigated for its phototoxicity and oxygen sensitivity, making it useful in studies involving cellular respiration and oxidative stress.
Mechanism of Action
The mechanism by which dichlororuthenium,1,10-phenanthroline xhydrate exerts its effects involves the interaction of its ruthenium center with molecular targets. In photoredox reactions, the compound absorbs light, leading to an excited state that can transfer electrons to or from substrates, facilitating various chemical transformations. In biological systems, its phototoxicity is attributed to the generation of reactive oxygen species upon light exposure, which can induce oxidative damage in cells .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate
Uniqueness
Dichlororuthenium,1,10-phenanthroline xhydrate is unique due to its specific ligand environment and its ability to undergo a wide range of chemical reactions. Its phototoxic properties and applications in photoredox catalysis distinguish it from other similar ruthenium complexes .
Properties
IUPAC Name |
dichlororuthenium;1,10-phenanthroline;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.H2O.Ru/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h1-8H;2*1H;1H2;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADDTDSLECTKBR-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2ORu |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.